molecular formula C22H19ClNO2P B15044511 N-(2-Chloro-1-(diphenylphosphoryl)vinyl)-4-methylbenzamide

N-(2-Chloro-1-(diphenylphosphoryl)vinyl)-4-methylbenzamide

Cat. No.: B15044511
M. Wt: 395.8 g/mol
InChI Key: WKDUXYWAOZKZJW-LTGZKZEYSA-N
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Description

N-(2-Chloro-1-(diphenylphosphoryl)vinyl)-4-methylbenzamide is a complex organic compound with the molecular formula C22H19ClNO2P It is known for its unique structure, which includes a chlorinated vinyl group, a diphenylphosphoryl moiety, and a methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-1-(diphenylphosphoryl)vinyl)-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzoyl chloride with diphenylphosphine oxide in the presence of a base to form an intermediate. This intermediate is then reacted with a chlorinated vinyl compound under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-1-(diphenylphosphoryl)vinyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the phosphorus and vinyl groups.

    Electrophilic Aromatic Substitution: The benzamide group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the phosphorus atom.

Scientific Research Applications

N-(2-Chloro-1-(diphenylphosphoryl)vinyl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of specialized materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chloro-1-(diphenylphosphoryl)vinyl)-4-methylbenzamide involves its interaction with molecular targets through its functional groups. The chlorinated vinyl group can participate in nucleophilic substitution reactions, while the diphenylphosphoryl moiety can engage in coordination with metal ions or other electrophilic species. These interactions can lead to various biochemical and chemical effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chloro-1-(diphenylphosphoryl)vinyl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the methyl group on the benzamide ring can influence its chemical behavior and interactions compared to similar compounds.

Properties

Molecular Formula

C22H19ClNO2P

Molecular Weight

395.8 g/mol

IUPAC Name

N-[(E)-2-chloro-1-diphenylphosphorylethenyl]-4-methylbenzamide

InChI

InChI=1S/C22H19ClNO2P/c1-17-12-14-18(15-13-17)22(25)24-21(16-23)27(26,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16H,1H3,(H,24,25)/b21-16+

InChI Key

WKDUXYWAOZKZJW-LTGZKZEYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\Cl)/P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CCl)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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